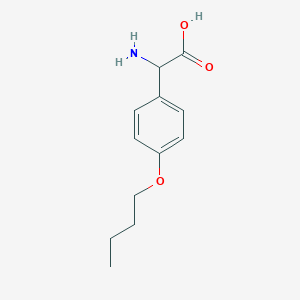

2-amino-2-(4-butoxyphenyl)acetic Acid

Übersicht

Beschreibung

2-Amino-2-(4-butoxyphenyl)acetic acid is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol This compound is characterized by the presence of an amino group and a butoxy-substituted phenyl group attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4-butoxyphenyl)acetic acid typically involves the reaction of 4-butoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-(4-butoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are employed.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

ABPA has been studied for its potential therapeutic effects, particularly in the context of neurological disorders. Its structural similarity to amino acids allows it to interact with biological systems effectively.

- Neuropharmacological Applications : Research indicates that compounds similar to ABPA can act on G protein-coupled receptors (GPCRs), which are crucial in many neurological pathways. For instance, modifications of similar compounds have shown promise as GPR88 agonists, which may be relevant for treating disorders associated with striatal dysfunctions .

- Anticancer Activity : Some derivatives of ABPA have been evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that such compounds can induce apoptosis in various cancer cell lines, potentially through pathways involving the MAPK/ERK signaling cascade .

Synthetic Organic Chemistry

ABPA serves as a valuable building block in synthetic organic chemistry, particularly in the synthesis of more complex molecules.

- Synthesis of Derivatives : The compound can be modified to create various derivatives that exhibit enhanced biological activity or different pharmacological profiles. For example, through simple alkylation or acylation reactions, researchers can produce derivatives that are more lipophilic or have improved receptor binding affinities .

- Precursor for Drug Development : Due to its structural features, ABPA and its derivatives are being explored as potential leads in drug development programs targeting various diseases, including neurodegenerative diseases and cancers .

Case Studies and Research Findings

Several studies have documented the applications of ABPA and its derivatives:

- Case Study 1: GPR88 Agonists : A study synthesized a series of (4-alkoxyphenyl)glycinamides derived from ABPA, demonstrating their ability to activate GPR88. These compounds showed significant potency in cell-based assays, indicating their potential as therapeutic agents for alcohol addiction and related disorders .

- Case Study 2: Anticancer Activity : In vitro studies demonstrated that certain ABPA derivatives could inhibit the growth of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of specific apoptotic pathways, showcasing the compound's potential as an anticancer agent .

Data Tables

Wirkmechanismus

The mechanism of action of 2-amino-2-(4-butoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the butoxy-substituted phenyl ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-phenylacetic acid: Lacks the butoxy substitution, leading to different chemical and biological properties.

2-Amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a butoxy group, affecting its reactivity and applications.

2-Amino-2-(4-ethoxyphenyl)acetic acid:

Uniqueness: The presence of the butoxy group in 2-amino-2-(4-butoxyphenyl)acetic acid imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and pharmaceutical research .

Biologische Aktivität

2-Amino-2-(4-butoxyphenyl)acetic acid (also known as butoxyphenylglycine) is an amino acid derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a butoxy group attached to a phenyl ring, suggests various interactions within biological systems, making it a subject of interest in pharmacological research.

- Chemical Formula : C12H17NO2

- Molecular Weight : 209.27 g/mol

- CAS Number : 126746-19-8

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Its structural features allow it to mimic natural amino acids, potentially influencing neurotransmitter systems and metabolic pathways.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition is significant for conditions like Alzheimer's disease, where increased levels of acetylcholine are desirable for cognitive function .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that derivatives of amino acid compounds similar to this compound possess antifungal and antibacterial activities against various pathogens. For instance, certain modifications in the phenyl ring enhance the compound's efficacy against strains such as Escherichia coli and Staphylococcus aureus .

3. Anti-inflammatory Properties

In addition to its neuroprotective and antimicrobial activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Butoxy Group : Enhances lipophilicity, improving membrane permeability.

- Phenyl Ring Substituents : Variations can lead to altered binding affinities to biological targets.

Eigenschaften

IUPAC Name |

2-amino-2-(4-butoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-8-16-10-6-4-9(5-7-10)11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABZHBFPYHWDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398427 | |

| Record name | 2-amino-2-(4-butoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126746-19-8 | |

| Record name | 2-amino-2-(4-butoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.